molecular formula C7H10N2O B1585639 (2,3-Diaminophenyl)methanol CAS No. 273749-25-0

(2,3-Diaminophenyl)methanol

Cat. No. B1585639
CAS RN: 273749-25-0
M. Wt: 138.17 g/mol
InChI Key: FYUDUZRLZITSTF-UHFFFAOYSA-N
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Description

“(2,3-Diaminophenyl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .


Molecular Structure Analysis

The molecular structure of “(2,3-Diaminophenyl)methanol” consists of a benzene ring with two amino groups (NH2) and a methanol group (CH2OH) attached .


Physical And Chemical Properties Analysis

“(2,3-Diaminophenyl)methanol” is a compound with a molecular weight of 138.17 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Medicine: Diagnostic Imaging Agents

(2,3-Diaminophenyl)methanol can be used in the synthesis of contrast agents for diagnostic imaging. Its amine groups can chelate metal ions, which are essential for enhancing the contrast in MRI scans .

Material Science: Polymer Synthesis

This compound serves as a monomer in the production of polymers with specific functionalities. The presence of two amine groups allows for cross-linking, which is crucial in creating strong, durable plastics and resins .

Environmental Science: CO2 Capture

Research has explored the use of amine-functionalized compounds like (2,3-Diaminophenyl)methanol in capturing carbon dioxide from industrial emissions, contributing to greenhouse gas reduction efforts .

Analytical Chemistry: Chromatography

In analytical chemistry, (2,3-Diaminophenyl)methanol can be utilized to modify chromatographic stationary phases, improving the separation of complex mixtures by enhancing selectivity towards certain analytes .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure allows it to interact with enzymes, making it a valuable tool in studying enzyme inhibition, which is fundamental in understanding metabolic pathways and developing new drugs .

Pharmacology: Drug Development

(2,3-Diaminophenyl)methanol is a potential precursor in the synthesis of pharmaceuticals. Its structure can be incorporated into larger drug molecules, contributing to the pharmacokinetic properties of new therapeutic agents .

Organic Chemistry: Synthetic Intermediate

It acts as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive amine groups make it a versatile building block for multi-step synthetic routes .

Industrial Processes: Catalyst Design

In industrial processes, such as the production of methanol, (2,3-Diaminophenyl)methanol derivatives can be used to design catalysts that facilitate reactions under milder conditions, increasing efficiency and reducing energy consumption .

properties

IUPAC Name

(2,3-diaminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUDUZRLZITSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363803
Record name (2,3-diaminophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Diaminophenyl)methanol

CAS RN

273749-25-0
Record name (2,3-diaminophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A procedure for preparing a BBZ ligand and its related metal complex is shown in FIG. 2. The precursor, 4-hydroxymethyl-2,1,3-benzothiadiazole 1,56 was reduced with Raney nickel to yield 2,3-diaminobenzyl alcohol 2. Using the copper acetate coupling conditions,55 the phenylbenzimidazole backbone was formed from reaction of the 2,3-diaminobenzyl alcohol 2 with 2-nitrophenyl-1-carboxaldehyde in 82% yield. The benzyl alcohol group of 3 was oxidized to the corresponding aldehyde by manganese dioxide and then protected as the acetal 5. With both the aldehyde protected as the acetal and the amine protected as the nitro group, substitution at the benzimidazole nitrogen position can be achieved fairly easily. For example, a methyl group can be added by treatment of 5 with methyl iodide in the presence of sodium hydride. Other substituents have also been added via similar procedures, providing for a wide range of bis-benzimidazole derivatives. Reduction of the nitro group of 6 with hydrogen, catalyzed by Pd on carbon, followed by the addition of perchloric acid, unmasked both the amine and carboxaldehyde functionalities. Dimerization and cyclization of the resulting precursor gave the desired Me2BBZ ligand.
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-3-nitrobenzyl alcohol (1.4 g) and 10% Pd/C (140 mg) in EtOH (40 ml) and DMF (10 ml) was stirred under an atmosphere of hydrogen at ambient temperature for 18 h. The catalyst was removed by filtration through Celite, the filtrate reduced in vacuo and azeotroped with toluene (2×50 ml) to give 2,3-diaminobenzyl alcohol (1.15 g) as a dark brown solid.
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1.4 g
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40 mL
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10 mL
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140 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (2,3-diaminophenyl)methanol in the synthesis of the Zn2+ fluorescent probe?

A1: (2,3-Diaminophenyl)methanol serves as a crucial starting material in the multi-step synthesis of the Zn2+ fluorescent probe, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol. The research paper highlights its use as a precursor derived from 3-methylbenzene-1,2-diamine. The synthesis involves a series of reactions including amino protection, bromination, hydrolysis, oxidation, and condensation, ultimately leading to the target compound [].

Q2: Are there any spectroscopic data available for (2,3-diaminophenyl)methanol or its intermediates in the synthesis?

A2: While the research primarily focuses on the final Zn2+ fluorescent probe, it does mention the use of 1H-NMR to confirm the molecular structures of intermediates formed during the synthesis process []. This suggests that spectroscopic data, particularly 1H-NMR, was likely acquired for (2,3-diaminophenyl)methanol and its subsequent intermediates, although the specific data is not provided in the paper.

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